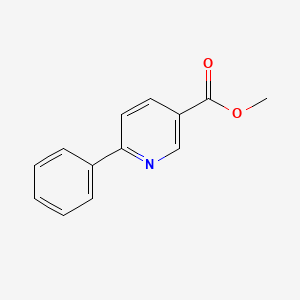

Methyl 6-phenylnicotinate

Description

Contextualization within Nicotinate (B505614) Chemistry

Nicotinic acid and its esters, collectively known as nicotinates, are a class of compounds characterized by a pyridine-3-carboxylic acid core. These structures are prevalent in numerous natural products and pharmacologically active molecules. Methyl 6-phenylnicotinate is a specific derivative where a phenyl group is attached at the 6-position of the nicotinic acid methyl ester. This substitution significantly influences the molecule's electronic properties and steric hindrance, thereby defining its reactivity and potential applications. In the broader context of nicotinate chemistry, research on this compound contributes to understanding how substitutions on the pyridine (B92270) ring affect its chemical behavior and biological activity. The presence of the phenyl group opens avenues for further functionalization through reactions targeting the aromatic ring, expanding the diversity of accessible molecular architectures.

Overview of Research Trajectories

Research involving this compound has primarily focused on its utility as a synthetic intermediate. Organic chemists have explored various methods for its synthesis and have utilized it as a precursor for more complex molecular structures. One significant research trajectory involves its use in the synthesis of novel heterocyclic systems. For instance, it has been a starting material for creating fused heterocyclic compounds with potential applications in medicinal chemistry. researchgate.net

Another important area of investigation is its role in the development of new materials. The rigid, aromatic structure of this compound makes it a candidate for incorporation into polymers and other materials where specific electronic or photophysical properties are desired. Furthermore, its structural similarity to biologically active nicotinic acid derivatives has prompted studies into its potential pharmacological applications, although this remains a less explored area of its research profile. smolecule.com

Chemical and Physical Properties

This compound is a grey or tan solid with the chemical formula C13H11NO2 and a molecular weight of 213.23 g/mol . cymitquimica.comrsc.org Its melting point has been reported to be in the range of 112-114 °C. hoffmanchemicals.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C13H11NO2 | chemicalbook.com |

| Molecular Weight | 213.23 g/mol | cymitquimica.com |

| Appearance | Grey or Tan Solid | cymitquimica.comrsc.org |

| Melting Point | 112-114 °C | hoffmanchemicals.com |

| CAS Number | 4634-13-3 | cymitquimica.com |

Synthesis and Reactions

The synthesis of this compound can be achieved through several synthetic routes. One common method involves the reaction of methyl 6-chloronicotinate with a phenylating agent, such as diphenylzinc. chemicalbook.com Another approach is the reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-one with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) in glacial acetic acid to produce ethyl 2-methyl-6-phenylnicotinate, which can then be converted to the desired product. nih.gov

This compound serves as a versatile precursor in various chemical reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, 6-phenylnicotinic acid. chemicalbook.com It can also undergo reactions at the pyridine ring, allowing for the introduction of other functional groups. For example, it has been used in the synthesis of 7-phenyl-8-aza-isothiochroman-4-one. prepchem.com

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic techniques.

1H NMR (CDCl3, 400 MHz):

δ = 9.28 (d, J = 1.6 Hz, 1H)

δ = 8.35 (dd, J = 8.3, 1.9 Hz, 1H)

δ = 8.06 (d, J = 7.6 Hz, 2H)

δ = 7.82 (d, J = 8.3 Hz, 1H)

δ = 7.50 (q, J = 8.6 Hz, 3H)

δ = 3.97 (s, 3H) ppm rsc.org

13C NMR (100 MHz, CDCl3):

δ = 166.0, 161.1, 151.1, 138.4, 138.0, 130.1, 129.1 (2C), 127.5 (2C), 124.3, 120.0, 52.5 ppm rsc.org

High-Resolution Mass Spectrometry (HRMS) (APCI-TOF):

Calculated for C13H12NO2 [M+H]+: 214.0863

Found: 214.0860 rsc.org

Applications in Academic Research

The primary application of this compound in academic research is as a building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive ester group and a modifiable aromatic system, allows for a wide range of chemical transformations.

Researchers have utilized this compound in the synthesis of various substituted pyridines and other heterocyclic systems. smolecule.com These structures are of interest for their potential biological activities. For example, derivatives of nicotinates have been investigated for their potential as anti-inflammatory agents and for their effects on the central nervous system. smolecule.comchemicalbook.com

Furthermore, the structural motif of this compound is relevant in the field of materials science. The incorporation of such rigid, aromatic units can influence the photophysical and electronic properties of polymers and other materials. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-12(14-9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHZSBAEWGPUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520583 | |

| Record name | Methyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4634-13-3 | |

| Record name | 3-Pyridinecarboxylic acid, 6-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4634-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl 6-phenylnicotinate

The traditional synthesis of this compound often relies on foundational organic reactions that are well-documented in chemical literature. These methods include the direct esterification of the corresponding carboxylic acid, the construction of the core pyridine (B92270) ring through cyclization, and the use of microwave technology to enhance reaction efficiency.

Esterification of 6-phenylnicotinic acid precursors

A primary and straightforward method for synthesizing this compound is through the esterification of 6-phenylnicotinic acid. chemicalbook.com This reaction typically involves treating the carboxylic acid precursor with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. smolecule.com This classic Fischer-Speier esterification is a fundamental transformation in organic chemistry for converting carboxylic acids into their corresponding esters. The process is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Another approach is the oxidation of a suitable precursor followed by in-situ esterification. For instance, 2-methyl-5-ethylpyridine can be oxidized using nitric acid at elevated temperatures. The resulting reaction mixture, containing the nicotinic acid derivative, is then treated with an alcohol to form the corresponding ester. google.comgoogle.com

Cyclization reactions for pyridine core formation

The synthesis of the substituted pyridine core of this compound can be accomplished through various cyclization strategies. These methods build the heterocyclic ring from acyclic precursors. One such approach involves the cyclization of nitrodienamines with aldehydes to form 1,2-dihydropyridine intermediates. mdpi.com These intermediates can then be oxidized or can eliminate a leaving group to yield the aromatic pyridine ring.

Another versatile method involves the reaction of 2-amino-4H-pyrans, which can serve as precursors to highly substituted nicotinate (B505614) derivatives. beilstein-journals.org These pyran systems can undergo rearrangement and aromatization sequences, often by loss of a small molecule, to form the desired pyridine structure.

Microwave-assisted synthetic techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.comresearchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. oatext.com While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles are widely applicable to the reactions involved, such as esterification and cyclization. researchgate.net For example, the synthesis of various heterocyclic compounds, including hydrazides and α,β-unsaturated systems, has been significantly improved using microwave irradiation, suggesting its potential for enhancing the synthesis of nicotinate esters. oatext.comresearchgate.netscielo.org.za Multicomponent reactions, which combine several reactants in a single step, are also often facilitated by microwave energy, offering an efficient pathway to complex molecules. rsc.org

Advanced Synthetic Strategies and Novel Approaches

In addition to established routes, contemporary organic synthesis employs advanced strategies to create this compound and its derivatives. These methods, including specialized fluorination techniques and powerful cross-coupling reactions, provide access to novel structures and enhance synthetic efficiency.

Electrophilic fluorination for fluorinated derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. Electrophilic fluorination is a key method for creating fluorinated heterocycles. wikipedia.org Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. mdpi.comresearchgate.net

Research has shown that 1,2-dihydropyridine precursors to nicotinates can be fluorinated using Selectfluor® to produce 3-fluoro-3,6-dihydropyridines. mdpi.com These compounds can subsequently eliminate hydrogen fluoride (B91410) to yield the corresponding fluorinated pyridine. Furthermore, a direct approach has been developed for the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates through the fluorination of either 1,2-dihydropyridines or their 3-fluoro-3,6-dihydropyridine derivatives with Selectfluor®. mdpi.comresearchgate.net This highlights a modern approach to producing fluorinated analogues of nicotinic acid esters.

| Starting Material | Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 1,2-Dihydropyridines | Selectfluor® | 3-Fluoro-3,6-dihydropyridines | Formation of fluorinated intermediates | mdpi.comresearchgate.net |

| 3-Fluoro-3,6-dihydropyridines | Selectfluor® | Methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates | Synthesis of fluoromethylated nicotinates | mdpi.com |

Palladium-catalyzed coupling reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The Suzuki and Negishi couplings are particularly relevant for the synthesis of this compound. These reactions typically involve coupling a halo-pyridine derivative with an organometallic reagent.

One documented route is the Negishi cross-coupling of Methyl 6-chloronicotinate with diphenylzinc, catalyzed by a nickel dichloride/tripiperidino-phosphine system, which proceeds in high yield. chemicalbook.com Similarly, the Suzuki coupling provides a powerful alternative. Methyl 6-chloronicotinate can be reacted with phenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a suitable ligand like SPhos, to form the desired product. chemicalbook.commdpi.com These methods offer a versatile and efficient means to construct the 6-phenylpyridine scaffold from readily available starting materials.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | Methyl 6-chloronicotinate | Diphenylzinc | NiCl₂ / Tripiperidino-phosphine | 95% | chemicalbook.com |

| Suzuki Coupling | Methyl 6-chloronicotinate | Phenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | High | mdpi.com |

Suzuki-Miyaura coupling for aryl group introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, and it is particularly effective for introducing aryl groups onto a heterocyclic core. nii.ac.jp In the synthesis of phenyl-substituted nicotinates, this palladium-catalyzed cross-coupling reaction typically involves the reaction of a halogenated pyridine derivative with a phenylboronic acid. smolecule.comconsensus.app

A specific example is the reaction of methyl 2-chloronicotinate with phenylboronic acid. smolecule.com This reaction, carried out in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like sodium carbonate (Na₂CO₃), effectively couples the phenyl group to the pyridine ring to yield methyl 2-phenylnicotinate with efficiencies in the range of 65–75%. smolecule.com The mechanism of the Suzuki coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. smolecule.comconsensus.app

Similarly, methyl 5-bromonicotinate can be coupled with phenylboronic acid to produce methyl 5-phenylnicotinate, demonstrating the versatility of this method for synthesizing various isomers. lookchem.com The reaction conditions for Suzuki-Miyaura couplings can be optimized by screening different catalysts, bases, and solvents to improve yields and reaction times. chemistryviews.orgresearchgate.net

Grignard reaction-based alkylation

Grignard reagents (RMgX) are potent nucleophiles widely used for the formation of carbon-carbon bonds through the alkylation or arylation of various functional groups, most notably carbonyls. byjus.compurdue.edu The reaction of a Grignard reagent with an ester, such as a methyl nicotinate derivative, typically proceeds via a nucleophilic acyl substitution followed by a second addition to the intermediate ketone. This sequential process ultimately leads to the formation of a tertiary alcohol after an acidic workup. libretexts.orgpressbooks.pub

While Grignard reagents are fundamental in organic synthesis for alkylation, their reaction with esters like this compound would be expected to result in the addition of two equivalents of the Grignard reagent to the ester's carbonyl group, yielding a tertiary alcohol. libretexts.org For instance, the reaction of methylmagnesium bromide with an ester would introduce two methyl groups. The initial step involves the nucleophilic attack of the Grignard reagent on the ester carbonyl, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) leaving group to form a ketone. The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form another tetrahedral intermediate, which upon protonation during workup, gives the tertiary alcohol. libretexts.orgpressbooks.pub

The selective mono-alkylation of an ester to a ketone using a Grignard reagent is challenging due to the higher reactivity of the intermediate ketone. However, specialized conditions and reagents, such as organocadmium compounds or the use of hindered Grignard reagents at low temperatures, can sometimes achieve this transformation. libretexts.org

Cyclization of enaminones and enamino esters

The cyclization of enaminones and enamino esters provides a versatile pathway for the synthesis of substituted pyridines. acs.orgnih.govresearchgate.net These reactions often proceed through a cascade of bond-forming events, leading to the construction of the pyridine ring from acyclic precursors. acs.org A variety of substituted pyridines can be accessed by modifying the starting enaminone/enamino ester and the coupling partner. figshare.comorganic-chemistry.org

For instance, a study demonstrated the synthesis of methyl 2,6-dimethylnicotinate by heating an enamino ester with methyl vinyl ketone. rsc.org This reaction highlights the potential to construct the pyridine core with specific substitution patterns. A similar strategy can be envisioned for the synthesis of phenyl-substituted nicotinates. One reported synthesis that yields a closely related structure is that of methyl 2-methyl-6-phenylpyridine-3-carboxylate. kochi-tech.ac.jp This compound was synthesized in high yield from an enamino ester and an appropriate reaction partner. kochi-tech.ac.jp The general approach involves the condensation of an enamino ester with an enone, often mediated by a Lewis acid like FeCl₃, which can also act as an oxidant for the final aromatization step. rsc.org

The reaction mechanism typically involves a Michael addition of the enamine to an α,β-unsaturated carbonyl compound, followed by an intramolecular condensation and subsequent dehydration and oxidation to form the aromatic pyridine ring. acs.orgrsc.org

| Enamino Ester/Enone Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Enamino ester 1a and methyl vinyl ketone 2a | Methyl 2,6-dimethylnicotinate 3aa | Toluene (B28343), 120 °C, 3 h | 87% | rsc.org |

| Enamino ester 1a and enone 2d | Methyl 2-methyl-4-phenylnicotinate 3ad | Acetonitrile, 150 °C, MW, 1 h | 87% | rsc.org |

Oxidation reactions in synthetic schemes

Oxidation reactions are crucial in the synthesis of complex molecules, often used to introduce or modify functional groups. jmchemsci.com In the context of this compound, oxidation can be employed to transform precursor molecules into the desired pyridine structure or to modify the substituents on the ring. For example, 1,2-dihydropyridines, which can be precursors to pyridines, are known to readily undergo oxidation to the corresponding aromatic pyridine. mdpi.com

A general oxidation reaction that could be applied to a precursor of this compound is the aromatization of a dihydropyridine (B1217469) intermediate. This can be achieved using various oxidizing agents, including manganese dioxide (MnO₂) or even air, sometimes facilitated by a catalyst. organic-chemistry.orgnih.gov

Furthermore, the ester group of this compound can be oxidized under specific conditions, although this is less common. More relevant is the oxidation of the methyl group if one were present on the pyridine ring, which could be converted to a carboxylic acid using strong oxidizing agents. smolecule.com The compound itself, methyl 2-phenylnicotinate, can be oxidized to yield the corresponding carboxylic acid, which would involve the hydrolysis of the ester group. smolecule.com The oxidation of alcohols to aldehydes or ketones is a common transformation, and reagents like Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) are effective for such conversions under mild conditions. academie-sciences.fr

Reduction reactions in synthetic schemes

Reduction reactions are fundamental in organic synthesis, allowing for the conversion of functional groups to lower oxidation states. In the synthesis of derivatives of this compound, reduction can be applied to various functional groups.

The ester group of methyl nicotinate derivatives can be reduced to a primary alcohol. smolecule.com A study by Hill et al. described the reduction of methyl nicotinate using a β-diketiminate n-butylmagnesium complex as a catalyst with HBpin, which resulted in the dearomatization of the pyridine ring. mdpi.com More conventional reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the ester group to a primary alcohol. pressbooks.pub

A nickel-catalyzed system has been reported for the exhaustive reduction of esters, including nitrogen-containing heterocycles like methyl 6-(2-methoxyphenyl)nicotinate. amazonaws.com This method demonstrates the possibility of reducing the ester functionality in the presence of the pyridine and phenyl rings.

| Substrate | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Methyl nicotinate | β-diketiminate n-butylmagnesium complex, HBpin | Dearomatized pyridine derivative | mdpi.com |

| Methyl 6-(2-methoxyphenyl)nicotinate | NiBr₂·glyme/TMDSO/Mn | (6-(2-methoxyphenyl)pyridin-3-yl)methanol | amazonaws.com |

Substitution reactions on the pyridine ring and phenyl group

Both the pyridine ring and the phenyl group of this compound are susceptible to substitution reactions, allowing for further functionalization of the molecule. The reactivity of each ring is influenced by the existing substituents.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.org When substitution does occur, it is typically directed to the 3- and 5-positions. The presence of the electron-withdrawing ester group would further deactivate the ring. Conversely, the phenyl group, being attached to the electron-withdrawing pyridine ring, is also deactivated. Electrophilic substitution on the phenyl ring would likely occur at the meta-position relative to the point of attachment to the pyridine ring.

Nucleophilic Substitution: The pyridine ring, particularly at the positions ortho and para to the nitrogen, is activated towards nucleophilic aromatic substitution, especially if a good leaving group is present at one of these positions. byjus.com For example, a chloro-substituted precursor to this compound can undergo nucleophilic substitution to introduce various functionalities. smolecule.com The ester group itself can undergo nucleophilic acyl substitution, as seen in its reaction with Grignard reagents. libretexts.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic reactions are highly dependent on the reaction conditions. Optimization of these parameters is a critical aspect of chemical synthesis. chemistryviews.org For the synthesis of this compound and related compounds, factors such as the choice of catalyst, base, solvent, temperature, and reaction time can have a significant impact on the outcome. researchgate.netrsc.org

In the context of the Suzuki-Miyaura coupling, extensive screening of catalysts, ligands, and bases is often performed to maximize the yield. nih.govnih.gov For instance, a study on the synthesis of biaryl compounds using Suzuki-Miyaura coupling investigated various palladium catalysts and bases to find the optimal combination for different substrates. researchgate.net Another study employed a machine-learning-assisted workflow to optimize reaction conditions for heteroaryl Suzuki-Miyaura couplings, demonstrating a systematic approach to achieving high yields across a range of substrates. chemistryviews.org The optimized conditions from this study resulted in an average yield of 72%. chemistryviews.org

The following table summarizes an example of reaction condition optimization for a Suzuki-Miyaura coupling reaction.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Reflux | 65-75 | smolecule.com |

| 2 | PdCl₂(dppf)·CH₂Cl₂ | Na₂CO₃ | THF/Water | 60 | <15 | researchgate.net |

| 3 | Pd(PPh₃)₄ | NaOH | THF/Water | 60 | 56 | researchgate.net |

| 4 | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | Room Temp | High | consensus.app |

Similarly, for the synthesis of substituted nicotinates via the cyclization of enamino esters, the choice of solvent and temperature plays a crucial role. A study on the FeCl₃-mediated condensation of enamino esters with enones showed that increasing the temperature from 90 °C to 120 °C in toluene significantly improved the yield of methyl 2,6-dimethylnicotinate from 38% to 87%. rsc.org Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some cases. smolecule.comrsc.org

Derivatization and Analog Synthesis

The chemical reactivity of this compound allows for a range of derivatization strategies, enabling the synthesis of a wide array of analogues. These modifications are typically aimed at exploring and optimizing the biological and chemical properties of the parent molecule.

Hydrazide and hydrazone derivatives

The synthesis of hydrazide derivatives from this compound is a common and straightforward transformation. This is typically achieved by reacting the methyl ester with hydrazine (B178648) hydrate, often in a solvent like ethanol (B145695), under reflux conditions. This reaction effectively converts the ester functional group into a hydrazide. mdpi.comresearchgate.net

These hydrazides are valuable intermediates for the synthesis of hydrazones. Hydrazones are formed through the condensation reaction of hydrazides with various aldehydes or ketones. mdpi.compharmainfo.in This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and is carried out in a suitable solvent like ethanol. mdpi.com The general synthetic route involves heating the hydrazide and the carbonyl compound at reflux for several hours. mdpi.com The resulting hydrazone derivatives often precipitate from the reaction mixture and can be purified by recrystallization. mdpi.commdpi.com

The structural diversity of the resulting hydrazones can be easily achieved by varying the aldehyde or ketone used in the condensation step. This modularity allows for the creation of a large library of compounds for further investigation. The formation of the hydrazone is confirmed by spectroscopic methods, such as NMR, where the appearance of a characteristic azamethine proton signal is a key indicator. mdpi.com

A variety of hydrazide-hydrazone derivatives have been synthesized, demonstrating the versatility of this synthetic approach. mdpi.comresearchgate.net

Thioalkyl derivatives

The introduction of a thioalkyl group to the pyridine ring of this compound derivatives can lead to compounds with interesting properties. One approach involves the alkylation of 2-thioxo-2,3-dihydropyrimidine-4-one derivatives with phenacyl bromides. pensoft.net The reaction conditions, such as the solvent and base used, can influence the outcome of the reaction. For instance, using methanol and sodium methoxide has been shown to yield individual S-alkylated derivatives. pensoft.net

Another strategy focuses on the synthesis of 6-cycloamino-2-thioalkyl-4-phenylnicotinate derivatives. nih.gov Effective synthetic methods have been developed to obtain these compounds in high yields. nih.gov These methods often involve multistep sequences starting from simpler precursors. The resulting thioalkyl derivatives of pyridine have been studied for their potential applications. nih.gov

The following table summarizes some of the synthesized thioalkyl derivatives:

| Derivative Type | Synthetic Approach | Key Reagents | Reference |

| 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one | Alkylation of 6-methyl-2-thiouracil | Phenacyl bromides, sodium methoxide | pensoft.net |

| 6-cycloamino-2-thioalkyl-4-phenylnicotinate | Multistep synthesis | Not specified | nih.gov |

Fluoro-containing heterocycles

The incorporation of fluorine into heterocyclic systems can significantly alter their physicochemical and biological properties. mdpi.comucl.ac.uk A key method for introducing fluorine into derivatives of this compound involves electrophilic fluorination. One common reagent for this purpose is Selectfluor®. mdpi.comresearchgate.net

The synthesis of new fluorinated 3,6-dihydropyridines can be achieved through the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®. mdpi.comresearchgate.net These fluorinated dihydropyridines can then be readily converted to the corresponding pyridines by eliminating hydrogen fluoride under mild conditions. mdpi.comresearchgate.net

Furthermore, a novel approach has been developed for the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates. This method involves the fluorination of either 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or 1,2-dihydropyridines with Selectfluor®. mdpi.comresearchgate.net This reaction can produce a mixture of the desired 2-(fluoromethyl)pyridines and 2-methylpyridines, which can be separated by column chromatography. mdpi.com

The synthesis of various fluoro-containing heterocycles often relies on cycloaddition reactions. mdpi.com While a comprehensive review of these methods for sulfur-containing heterocycles is available, the general principles can be applied to other heterocyclic systems. mdpi.com

Azopyridine dyes

Azopyridine dyes are a class of compounds characterized by the presence of an azo group (-N=N-) connecting two pyridine rings. A specific example is the synthesis of (E)-diethyl 6,6'-(diazene-1,2-diyl)bis(5-cyano-2-methyl-4-phenylnicotinates), which represents a new type of 2,2'-azopyridine dye. ugr.esacs.org

The synthesis of symmetric azo-compounds can be achieved from primary aromatic amines using reagents like lead tetraacetate. acs.org The formation of the azo linkage is a key step in the synthesis of these dyes. The resulting azopyridine complexes have been studied for their spectroscopic and structural properties. acs.org

Naphthyridine analogues

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in the fused rings. The synthesis of naphthyridine analogues from nicotinate derivatives can be achieved through various cyclization reactions. One such method is the Niementowski reaction, which is an extension of the Friedlander synthesis. ekb.eg This reaction involves the condensation of an amino-substituted nicotinate, such as ethyl-2-amino-6-phenyl nicotinate, with simple esters in the presence of a catalytic amount of metallic sodium to form naphthyridine-2,4-diols. ekb.eg

Another approach involves the conversion of pyranopyridines into 1,6-naphthyridines. rsc.org For instance, 5-oxo-7-phenylpyrano[4,3-b]pyridine can be treated with anhydrous ammonia (B1221849) in ethanol to yield the corresponding 5,6-dihydro-5-oxo-7-phenyl-1,6-naphthyridine. rsc.org

The synthesis of various naphthyridine isomers, including 1,5-naphthyridines, can be accomplished through different strategies, such as the Skraup reaction, Gould-Jacobs reaction, and palladium-mediated cross-coupling reactions. mdpi.com The choice of starting materials and reaction conditions determines the resulting naphthyridine scaffold. For example, 2,6-naphthyridine (B1209661) analogues have been synthesized and investigated for their potential as selective inhibitors of certain enzymes. nih.gov

The following table highlights some synthetic routes to naphthyridine analogues:

| Naphthyridine Type | Synthetic Method | Key Reactants | Reference |

| 1,8-Naphthyridine-2,4-diols | Niementowski reaction | Ethyl-2-amino-6-phenyl nicotinate, simple esters | ekb.eg |

| 1,6-Naphthyridines | Conversion of pyranopyridines | 5-Oxo-7-phenylpyrano[4,3-b]pyridine, ammonia | rsc.org |

| 1,5-Naphthyridines | Various (Skraup, Gould-Jacobs, etc.) | Substituted 3-aminopyridines | mdpi.com |

| 2,6-Naphthyridines | Not specified | Not specified | nih.gov |

Schiff base derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with a carbonyl compound. uobaghdad.edu.iqekb.eg In the context of this compound, Schiff base derivatives can be synthesized to explore their chemical and physical properties.

One example is the synthesis of a homologous series of 4-(4-(alkoxy)phenylimino)methyl)phenyl nicotinate derivatives. nih.gov These compounds were prepared and their mesomorphic and optical properties were investigated. The synthesis involves the reaction of an appropriate aldehyde with an aniline (B41778) derivative. nih.gov

The formation of Schiff bases is a versatile reaction that allows for the introduction of a wide range of substituents, depending on the choice of the amine and carbonyl starting materials. internationaljournalcorner.com These derivatives have been widely studied in coordination chemistry and for their potential biological activities. ekb.eg The structural elucidation of these compounds is typically carried out using spectroscopic techniques such as FT-IR and NMR. nih.gov

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. For methyl 6-phenylnicotinate, various NMR techniques are employed to assign proton and carbon signals and to understand the connectivity within the molecule.

¹H-NMR Analysis

Proton NMR (¹H-NMR) is used to identify the chemical environment of hydrogen atoms in the molecule. In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl ring, and the methyl ester group are observed. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the heterocyclic pyridine ring are typically deshielded and appear at a lower field compared to the protons on the phenyl ring. The methyl protons of the ester group characteristically appear as a singlet in the upfield region of the spectrum.

Table 1: Representative ¹H-NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Protons | 7.50 - 9.20 | Multiplet |

| Phenyl Ring Protons | 7.30 - 8.10 | Multiplet |

| Methyl Ester (-OCH₃) | ~3.90 | Singlet |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

¹³C-NMR Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is significantly deshielded and appears at the downfield end of the spectrum (typically 165-175 ppm). The aromatic and heterocyclic carbons appear in the midfield region (approximately 120-160 ppm), while the methyl carbon of the ester group is shielded and appears in the upfield region.

Table 2: Representative ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ester Carbonyl (-C =O) | 165.0 - 167.0 |

| Pyridine & Phenyl Ring Carbons | 118.0 - 160.0 |

| Methyl Ester (-OC H₃) | 52.0 - 53.0 |

2D NMR techniques (COSY, HSQC) for complex mixtures

In instances of complex product mixtures or for unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other. For this compound derivatives, COSY spectra would show correlations between adjacent protons on the pyridine and phenyl rings, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum is invaluable for definitively assigning the ¹³C signals by linking them to their attached, and often more easily assigned, protons. For example, the carbon signal for the methyl group would show a cross-peak with the singlet proton signal of the same group.

These 2D techniques were instrumental in establishing and confirming the structures of various 3-fluoro-3,6-dihydropyridines and their corresponding pyridine derivatives in synthetic studies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry for molecular formula confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound (C₁₃H₁₁NO₂). By comparing the experimentally measured mass to the calculated mass for the proposed formula, researchers can confirm the elemental composition with a high degree of confidence. Typically, techniques like Electrospray Ionization (ESI) are used. For similar nicotinate (B505614) derivatives, the protonated molecule [M+H]⁺ is often observed.

Table 3: HRMS Data for a Nicotinate Derivative

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (for C₂₁H₂₀NO₂) | 318.1489 | 318.1490 |

Data shown for the related compound Ethyl 6-phenyl-2-(m-tolyl)nicotinate as a representative example of ESI-HRMS analysis. rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are essential non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. While no complete published spectra for this compound are available in the search results, the expected characteristic absorption bands can be predicted based on its structure, which includes a methyl ester group, a substituted pyridine ring, and a phenyl ring.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. The key functional groups in this compound would produce characteristic peaks in the IR spectrum. vscht.czlibretexts.org

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the phenyl and pyridine rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.czdocbrown.info

Aliphatic C-H Stretch: The C-H stretching in the methyl ester group (-OCH₃) would produce signals in the 3000-2850 cm⁻¹ region. libretexts.org

Carbonyl (C=O) Stretch: The ester carbonyl group is a strong IR absorber and is expected to show a prominent, sharp peak in the range of 1730-1715 cm⁻¹. vscht.cz

Aromatic C=C and C=N Stretches: The in-ring carbon-carbon and carbon-nitrogen stretching vibrations of the phenyl and pyridine rings typically result in multiple bands in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org

C-O Stretch: The ester C-O stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic rings and the C-C backbone.

Below is a table summarizing the expected IR absorption frequencies for the primary functional groups in this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (Methyl) | Stretch | 3000 - 2850 |

| Ester C=O | Stretch | 1730 - 1715 |

| Aromatic C=C / C=N | In-ring Stretch | 1600 - 1400 |

| Ester C-O | Stretch | 1300 - 1100 |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice. While a specific crystal structure for this compound was not found in the search results, analysis of closely related nicotinonitrile derivatives demonstrates the utility of this technique.

For instance, a study on 2-methoxy-4,6-diphenylnicotinonitrile, which also features a pyridine core flanked by phenyl rings, employed single-crystal X-ray diffraction to elucidate its solid-state structure. nih.gov The findings from such an analysis are illustrative of the data that would be obtained for this compound.

Key information revealed by XRD analysis includes:

Crystal System and Space Group: The diphenylnicotinonitrile derivative was found to crystallize in the orthorhombic system with a P21212 space group. nih.gov This defines the symmetry and the arrangement of molecules within the unit cell.

Molecular Geometry: XRD confirms the planarity of the pyridine core and the relative orientations of the substituent phenyl and methyl ester groups. nih.gov

Intermolecular Interactions: The analysis identifies non-covalent interactions crucial for crystal packing and stability. In related structures, key interactions such as π-π stacking between aromatic rings and various hydrogen bonding contacts are often observed. nih.gov

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze bulk microcrystalline material, confirming phase purity and identifying different polymorphic forms of a compound, which is critical in pharmaceutical and materials science. nih.gov

The table below presents example data from the X-ray diffraction analysis of the related compound, 2-methoxy-4,6-diphenylnicotinonitrile, to illustrate the type of structural parameters determined by this method. nih.gov

| Parameter | 2-methoxy-4,6-diphenylnicotinonitrile |

| Crystal System | Orthorhombic |

| Space Group | P21212 |

| Key Intermolecular Forces | π-π stacking, H···X contacts |

UV-Vis Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic properties of molecules, particularly those containing conjugated π-electron systems. libretexts.org this compound, with its conjugated system comprising a phenyl ring and a pyridine ring, is expected to absorb light in the UV region of the electromagnetic spectrum.

The absorption of UV light promotes electrons from a higher occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org In conjugated systems like this compound, the most significant electronic transitions are typically π → π* transitions. The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum and is characteristic of the molecule's electronic structure. libretexts.org

While a specific spectrum for this compound is not provided in the search results, its electronic properties can be inferred from general principles and studies on similar aromatic compounds. The presence of the conjugated aromatic rings is the primary chromophore responsible for UV absorption. libretexts.org Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate and simulate UV-Vis spectra, providing insights into the electronic transitions within the molecule. nih.gov These studies help determine key electronic parameters like the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and stability. The analysis of UV-Vis spectra is crucial for understanding how the molecular structure influences its electronic behavior. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculationsmdpi.comresearchgate.netjmchemsci.com

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com For Methyl 6-phenylnicotinate and its derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with various basis sets like 6-31G(d,p), are commonly employed to determine optimized geometry and electronic properties. nih.govresearchgate.net

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ekb.eg For nicotinate (B505614) derivatives, theoretical calculations are often performed in the gas phase to obtain the optimized structure. nih.gov The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms its stability. nih.gov Studies on related nicotinate compounds have shown that they can adopt non-linear or "chair-form" geometries, which can influence their physical properties like liquid crystal behavior. nih.gov The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

Table 1: Representative Optimized Geometrical Parameters for a Nicotinate Derivative Note: This table presents hypothetical but representative data for the core structure of this compound based on typical bond lengths and angles for similar organic molecules.

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | C-C (phenyl) | ~1.39 |

| C-C (pyridine-phenyl) | ~1.49 | |

| C-N (pyridine) | ~1.34 | |

| C=O | ~1.21 | |

| C-O (ester) | ~1.36 | |

| Bond Angle (°) | C-C-C (phenyl) | ~120 |

| C-N-C (pyridine) | ~117 | |

| O=C-O (ester) | ~123 |

From the optimized geometry, various quantum chemical parameters can be calculated to describe the molecule's reactivity and electronic characteristics. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov Other important parameters derived from these energies include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (σ). cymitquimica.com

Table 2: Key Quantum Chemical Parameters Note: This table presents hypothetical but representative data for this compound based on values for similar heterocyclic compounds.

| Parameter | Formula | Value (eV) |

|---|---|---|

| EHOMO | - | -6.5 |

| ELUMO | - | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Global Hardness (η) | (I - A) / 2 | 2.5 |

| Global Softness (σ) | 1 / η | 0.4 |

Molecular Electrostatic Surface Potential (MESP) Analysisbldpharm.commdpi.com

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. ajchem-a.com It illustrates the electrostatic potential on the electron density surface. mdpi.com Different colors on the MESP map represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green represents areas of neutral potential. For this compound, the MESP map would likely show negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, identifying them as potential sites for hydrogen bonding and electrophilic interactions. bldpharm.com

Mulliken Atomic Charge Analysismdpi.commdpi.com

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insights into the electronic distribution and identifying potential reactive sites. mdpi.com The calculation of atomic charges is fundamental in quantum chemistry as it influences many molecular properties, including the dipole moment and molecular polarizability. mdpi.com In a molecule like this compound, the more electronegative atoms, such as oxygen and nitrogen, are expected to carry negative Mulliken charges, while the carbon and hydrogen atoms to which they are attached will exhibit positive charges. mdpi.com This charge distribution is critical for understanding intermolecular interactions.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound Note: This table shows representative charge values for key atoms.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (pyridine) | -0.60 |

| O (carbonyl) | -0.55 |

| O (ester) | -0.45 |

| C (carbonyl) | +0.75 |

| C (methyl) | -0.20 |

Molecular Docking Studies for Biological Interactionsresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For compounds like this compound, docking studies can be performed against various protein targets, such as those implicated in cancer (e.g., kinases, transferases), to evaluate their potential as inhibitors. researchgate.net The results are often expressed as a docking score, which estimates the binding affinity (e.g., in kcal/mol), with more negative scores indicating stronger binding. researchgate.net The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. ajchem-a.com

Molecular Dynamics Simulations for Conformational Stabilityjmchemsci.com

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including its conformational stability and flexibility. By simulating the motions of atoms and molecules over time, MD can assess the stability of a ligand-protein complex obtained from docking studies. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and ligand are monitored throughout the simulation. A stable RMSD value over time suggests that the complex is conformationally stable. jmchemsci.com These simulations are crucial for validating docking results and understanding the dynamic nature of the binding interactions in a more realistic, solvated environment. ekb.eg

Structure-Activity Relationship (SAR) Studies via Computational Models

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. oncodesign-services.com Computational models are frequently employed to elucidate these relationships, guiding the design of new molecules with enhanced or specific functionalities. oncodesign-services.commdpi.com

For derivatives of phenylnicotinate, computational and experimental studies have revealed key SAR insights:

Influence of the Phenyl Group on Biological Activity : Research on isatin–nicotinohydrazide hybrids has shown that the introduction of a 6-phenyl moiety to the nicotinohydrazide structure led to a decrease in anti-tubercular activity. tandfonline.comnih.gov This suggests that the steric bulk of the phenyl group may hinder the compound's interaction with its biological target. tandfonline.com In this study, ethyl 2-methyl-6-phenylnicotinate was used as a precursor in the synthesis of the target hybrids. tandfonline.comnih.gov

Derivatives with Psychotropic Properties : In a study focused on new thioalkyl derivatives of pyridine, various 6-cycloamino-2-thioalkyl-4-phenylnicotinate derivatives were synthesized. nih.gov The research aimed to use predicted biological spectra and subsequent experimental results to establish structure-activity relationships. nih.gov The findings indicated that these compounds exhibited notable anxiolytic and sedative effects, highlighting the potential of the phenylnicotinate scaffold in developing agents with psychotropic properties. nih.gov

Impact of Structural Modifications on Mesomorphic Properties : Computational studies using Density Functional Theory (DFT) have been applied to nicotinate derivatives to understand their properties as liquid crystals. nih.govnih.gov For a series of 4-(4-(alkoxy)phenylimino)methyl)phenyl nicotinate homologs, DFT calculations showed that the molecular architecture, dipole moment, and polarizability are significantly affected by the length of the terminal alkoxy chain and the position of the nitrogen atom in the terminal heterocyclic ring. nih.govnih.gov These theoretical calculations were in good agreement with experimental data, demonstrating the predictive power of computational models in materials science. nih.gov

Predicted Collision Cross Section (CCS) values

The Collision Cross Section (CCS) is a crucial physicochemical property that reflects the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), aiding in the confident identification of small molecules by providing an additional data point to mass-to-charge ratio and retention time. nih.gov

Predictive models, such as CCSbase, can calculate theoretical CCS values for various ionic species of a compound. uni.lu For this compound, the predicted CCS values provide a valuable reference for its identification in complex analytical experiments. uni.lu

Below is a table of predicted CCS values for different adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 214.08626 | 145.3 |

| [M+Na]⁺ | 236.06820 | 153.3 |

| [M-H]⁻ | 212.07170 | 150.9 |

| [M+NH₄]⁺ | 231.11280 | 162.3 |

| [M+K]⁺ | 252.04214 | 150.5 |

| [M+H-H₂O]⁺ | 196.07624 | 137.3 |

| [M]⁺ | 213.07843 | 146.3 |

| [M]⁻ | 213.07953 | 146.4 |

| Data sourced from the PubChemLite database, calculated using CCSbase. uni.lu |

Prediction of Biological Spectra and Pharmacokinetic Data

In silico tools play a vital role in modern drug discovery by predicting the biological activities and pharmacokinetic profiles of new chemical entities. nih.govnih.gov Programs like PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure to forecast its potential biological effects based on SARs from large databases of known active compounds. bmc-rm.orgresearchgate.net

For derivatives of phenylnicotinate, computational predictions have offered valuable guidance for experimental studies. A study on new 6-cycloamino-2-thioalkyl-4-phenylnicotinate derivatives utilized software packages to evaluate their biological spectrum and pharmacokinetic properties. nih.gov The key findings from these predictions were:

Pharmacokinetic Profile : The models predicted high gastrointestinal absorption and low passage across the blood-brain barrier for most of the tested compounds. nih.gov

Biological Activity Spectrum : The predictions indicated a range of potential biological effects, with a particular emphasis on psychotropic properties. nih.gov These predictions were subsequently confirmed by in-vivo testing, which showed the compounds possessed anticonvulsant, sedative, and anxiolytic activities. nih.gov

This demonstrates the utility of computational predictions in identifying promising candidates for further development and in focusing laboratory research on the most likely biological effects, thereby accelerating the discovery process. bmc-rm.org

Advanced Applications in Chemical Research

Use as Intermediates in Complex Organic Synthesis

The structural framework of Methyl 6-phenylnicotinate, featuring a reactive ester group and a phenyl-substituted pyridine (B92270) core, renders it an important intermediate for constructing intricate organic molecules. smolecule.com The nicotinate (B505614) moiety is a key structural unit in numerous biologically active compounds and agrochemicals. scielo.brrsc.org Researchers have leveraged this scaffold to develop various synthetic methodologies for producing polysubstituted pyridines and fused heterocyclic systems.

A significant application is the use of 6-phenylnicotinate derivatives as precursors for pharmacologically relevant molecules. For instance, ethyl 2-methyl-6-phenylnicotinates have been utilized as starting materials for the synthesis of novel 6-aryl-2-methylnicotinic acid hydrazides, which in turn are converted into various hydrazone derivatives. researchgate.net Similarly, the synthesis of potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease, has been described using phenoxyalkylamino-4-phenylnicotinates as key intermediates. acs.orgnih.gov

Furthermore, the phenylnicotinate core is instrumental in synthesizing complex fused ring systems. In one notable example, a 4-phenylnicotinate derivative was subjected to intramolecular Friedel-Crafts acylation using polyphosphoric acid to produce a 2-azafluorenone in high yield. rsc.orgkochi-tech.ac.jp This transformation highlights the potential of nicotinates in creating polycyclic aromatic compounds that are otherwise difficult to synthesize, opening avenues for the development of novel functional materials. rsc.orgkochi-tech.ac.jp The versatility of this scaffold is also demonstrated in multicomponent reactions, where derivatives like methyl 6-amino-5-cyano-2-methyl-4-phenylnicotinate are formed in the synthesis of functionalized 2-amino-3-cyanopyridines. scielo.br

| Nicotinate Intermediate | Synthetic Method | Resulting Complex Molecule/System | Reference |

|---|---|---|---|

| Et 2-methyl-6-phenylnicotinates | Reaction with hydrazine (B178648) hydrate | 6-Aryl-2-methylnicotinic acid hydrazides | researchgate.net |

| 4-Phenylnicotinate derivative | Intramolecular Friedel-Crafts acylation | 2-Azafluorenone | rsc.orgkochi-tech.ac.jp |

| Phenoxyalkylamino-4-phenylnicotinates | Multi-step synthesis | Acetylcholinesterase (AChE) inhibitors | acs.orgnih.gov |

| (E)-diethyl 6,6'-(diazene-1,2-diyl)bis(5-cyano-2-methyl-4-phenylnicotinates) | Dimerization | 2,2'-Azopyridine dyes | ugr.es |

Development of Functional Materials

The inherent rigidity and aromatic nature of the phenylnicotinate structure make it an excellent candidate for the core of functional organic materials. mdpi.commdpi.com By attaching various functional groups, researchers can tailor the molecule's properties for specific applications, including liquid crystals and pigments.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. nih.gov Molecules that form these phases, known as mesogens, typically possess a rigid core and flexible terminal groups. The phenylnicotinate framework serves as an effective rigid core for creating such materials.

Research has demonstrated the synthesis of homologous series of Schiff base derivatives based on phenyl nicotinate that exhibit liquid crystalline behavior. mdpi.commdpi.com In one study, a series of compounds named 4-(4-(alkoxy)phenylimino)methyl)phenyl nicotinate (An), where the alkoxy chain length varied (n=6, 8, and 16), were synthesized and characterized. mdpi.com All synthesized homologs were found to be monomorphic, exclusively displaying a nematic (N) phase enantiotropically over a wide and stable thermal range. mdpi.com The investigation, combining differential scanning calorimetry (DSC) and polarized optical microscopy (POM), confirmed the mesomorphic properties. mdpi.com Computational studies using density functional theory (DFT) further revealed that the molecular architecture, dipole moment, and polarizability are significantly influenced by the length of the terminal alkoxy chain and the position of the nitrogen atom in the pyridine ring. mdpi.com

| Compound | Alkoxy Chain Length (n) | Melting Point (°C) | Phase Transition | Reference |

|---|---|---|---|---|

| A6 | 6 | 131.0 | Nematic (N) | mdpi.com |

| A16 | 16 | 122.0 | Nematic (N) | mdpi.com |

The development of new dyes and pigments is crucial for a range of technologies. The chromophoric (color-producing) properties of organic molecules often arise from extended π-conjugated systems. The phenylnicotinate moiety can be incorporated into such systems to create novel colorants.

A notable example is the synthesis of a new class of 2,2'-azopyridine dyes. ugr.es Specifically, researchers synthesized (E)-diethyl 6,6'-(diazene-1,2-diyl)bis(5-cyano-2-methyl-4-phenylnicotinates). ugr.es This molecule is formed by the dimerization of two phenylnicotinate units linked by an azo (-N=N-) group, which is a classic chromophore. The resulting structure creates a large, conjugated system responsible for its properties as a dye. ugr.es This work illustrates how the phenylnicotinate scaffold can be a building block for creating larger, functional dye molecules. ugr.es

| Compound Name | Molecular Formula | Compound Type | Reference |

|---|---|---|---|

| (E)-diethyl 6,6'-(diazene-1,2-diyl)bis(5-cyano-2-methyl-4-phenylnicotinates) | C32H26N6O4 | 2,2'-Azopyridine Dye | ugr.es |

Biological Activities and Medicinal Chemistry Research

Mechanistic Studies of Biological Action

Understanding the mechanism by which methyl 6-phenylnicotinate exerts its biological effects involves examining its interactions with molecular targets and the influence of its distinct structural components.

Molecular Target Interactions (Enzymes, Receptors)

The biological activity of this compound is thought to be mediated through its interaction with various enzymes and receptors. Nicotinic acid derivatives are known to interact with G protein-coupled receptors. smolecule.com In the context of enzyme inhibition, related structures have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases that also have inflammatory components. acs.orgnih.gov For example, docking studies with compounds structurally similar to this compound have revealed specific orientations within the active sites of these enzymes. acs.org Furthermore, some cyanopyridine derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways, with interactions including hydrogen bonding and arene-cation interactions with specific amino acid residues like His234. doi.org

Influence of Pyridine (B92270) Ring and Ester Group on Binding Affinity

The pyridine ring and the methyl ester group are critical determinants of the binding affinity of this compound to its molecular targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that is often crucial for ligand-receptor interactions. nih.gov For instance, in studies of JAK2 JH2 ligands, a hydrogen bond between the pyridyl-N and a water molecule was observed to bridge interactions with key residues. nih.gov

The ester group also plays a significant role. Its conversion to a carboxylic acid or its replacement with other functional groups can dramatically alter binding affinity. nih.gov For example, converting a carboxylate to a methyl ester in one study resulted in a significant loss of binding affinity, highlighting the importance of this group for interaction. nih.gov The ester can also be a site for metabolic transformation, which can either activate or deactivate the molecule. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound like this compound. spirochem.comnih.gov These studies involve systematically modifying the chemical structure and observing the effect on its biological activity.

Impact of Substituent Modifications

The modification of substituents on both the phenyl and pyridine rings of the this compound scaffold has a profound impact on its biological activity.

Table 1: Impact of Substituent Modifications on Biological Activity

| Modification | Effect on Activity | Rationale | Reference |

|---|---|---|---|

| Substitution on the Phenyl Ring | Can enhance or decrease activity depending on the nature and position of the substituent. | Substituents can alter electronic properties, steric hindrance, and lipophilicity, affecting target binding and pharmacokinetic properties. | mdpi.com |

| Substitution on the Pyridine Ring | Introduction of groups like methoxy (B1213986) at the 6-position can enhance anti-tubercular activity in related structures. | Modifies electronic distribution and potential for hydrogen bonding, influencing interaction with molecular targets. | tandfonline.com |

| Modification of the Ester Group | Conversion to other functional groups (e.g., hydrazide) can lead to new biological activities. | The ester group is a key point for derivatization to explore new chemical space and target interactions. | nih.govtandfonline.com |

| Halogenation | Introduction of halogens can increase lipophilicity and membrane permeability, potentially enhancing activity. | Halogens can also participate in halogen bonding, a specific type of non-covalent interaction. | mdpi.com |

Research on related nicotinohydrazide hybrids has shown that substitutions on the pyridine ring significantly influence anti-mycobacterial activity. tandfonline.com For instance, a 6-methoxy group was found to be more advantageous than an unsubstituted or a 2-methyl-6-phenyl substituted nicotinohydrazide. tandfonline.com Similarly, modifications on the phenyl ring, such as the introduction of halogens, can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. mdpi.com The ester moiety itself is a key point for modification; its conversion to a hydrazide, for example, has been a successful strategy in developing new anti-tubercular agents. nih.govtandfonline.com

Pharmacophore Identification

Pharmacophore modeling is a crucial step in drug discovery, helping to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For derivatives of this compound, pharmacophore models have been developed to understand their interactions with biological targets, particularly in the context of their antiproliferative and psychotropic effects. researchgate.netnih.gov

A key pharmacophore model for antiproliferative activity was developed based on a series of 6-aryl-2-methylnicotinohydrazides, which are derivatives of this compound. researchgate.netresearchgate.net This model identified several key features:

Two aromatic rings (F1 and F4): One corresponding to the phenyl group at the 6-position of the pyridine ring and the other to a bicyclic aromatic system.

Two hydrogen bond acceptors (F2 and F3): These correspond to the nitrogen atom in the pyridine ring and the amidic carbonyl group, respectively. researchgate.net

This model was constructed by analyzing the structure-activity relationships of various synthesized compounds and has been instrumental in guiding the design of new, more potent derivatives. researchgate.net The accuracy of such models is often validated by their ability to distinguish between active and inactive compounds. researchgate.net

In the context of psychotropic activity, studies on thioalkyl derivatives of pyridine have also shed light on important pharmacophoric elements. nih.gov While a specific visual pharmacophore model was not detailed, the structure-activity relationship (SAR) analysis pointed to the importance of the 6-amino and 2-thioalkyl substitutions on the 4-phenylnicotinate core for anxiolytic and sedative effects. nih.gov The variation in these substituents significantly influences the biological activity, highlighting their role as key pharmacophoric features.

Comparison with Similar Compounds and Derivatives

The biological activity of this compound and its derivatives is best understood by comparing them with structurally similar compounds. These comparisons help to elucidate the impact of specific structural modifications on their therapeutic potential.

Antiproliferative Activity:

Derivatives of this compound, specifically 6-aryl-2-methylnicotinohydrazides and their corresponding hydrazones, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. researchgate.net For instance, a series of these compounds showed inhibitory activity against K562 leukemia cell lines, with IC₅₀ values ranging from 24.99 to 66.78 μM. researchgate.net The variation in activity among these derivatives underscores the importance of the substituents on the core structure.

In a broader context, the introduction of different functional groups to similar heterocyclic scaffolds, such as benzofuran (B130515), has been shown to significantly impact anticancer activity. nih.gov For example, halogenated benzofuran derivatives exhibit potent cytotoxic activity. nih.gov This suggests that similar modifications to the phenyl ring of this compound could be a promising strategy for enhancing its anticancer properties.

Psychotropic Activity:

A study on thioalkyl derivatives of 4-phenylnicotinate revealed significant psychotropic properties, including anxiolytic, sedative, and antidepressant effects. nih.gov Notably, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives demonstrated anxiolytic activity approximately four times greater than diazepam. nih.gov Furthermore, ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate showed anxiolytic activity that was twice that of diazepam. nih.gov These findings highlight the therapeutic potential of this class of compounds in treating neuropsychiatric disorders.

The table below summarizes the comparative biological activities of various derivatives.

| Compound Class | Biological Activity | Key Findings |

| 6-Aryl-2-methylnicotinohydrazones | Antiproliferative | IC₅₀ values against K562 leukemia cells ranged from 24.99 to 66.78 μM. researchgate.net |

| 6-Amino-2-thioalkyl-4-phenylnicotinate derivatives | Anxiolytic, Sedative | Showed anxiolytic activity about four times greater than diazepam. nih.gov |

| Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate | Anxiolytic | Exhibited anxiolytic activity two times greater than diazepam. nih.gov |

Structure-Activity Relationship (SAR) Insights:

The comparison of various derivatives provides valuable insights into their structure-activity relationships. For instance, in a study of phenolic acid derivatives, it was found that the number of hydroxyl groups on the aromatic ring and the length of the alkyl ester chain significantly influenced their cytotoxic activity against HeLa cells. uc.pt Propyl gallate, with three hydroxyl groups, was more potent than its dihydroxylated analogue, propyl caffeate. uc.pt This principle could be applicable to this compound, where modifications to the phenyl ring could modulate its biological effects.

The structural versatility of the nicotinate (B505614) scaffold allows for extensive SAR studies. vulcanchem.com By systematically altering different parts of the molecule, such as the ester group, the substituents on the phenyl ring, and the groups at other positions of the pyridine ring, researchers can fine-tune the compound's properties to achieve desired biological activities.

Future Research Directions and Translational Perspectives

Exploration of Novel Methyl 6-phenylnicotinate Derivatives

The synthesis of novel derivatives of this compound is a key area for future investigation. By strategically modifying its chemical structure, researchers can explore structure-activity relationships (SAR) and potentially enhance its therapeutic properties.

One approach involves the synthesis of substituted 6-phenylnicotinate esters to create scaffolds for drug development. wm.edu For instance, the introduction of different functional groups on the phenyl ring or the pyridine (B92270) core can significantly influence the compound's biological activity. Research has shown that the introduction of a 6-phenyl moiety to a nicotinohydrazide scaffold can impact its antitubercular activity, suggesting that steric factors may play a crucial role. nih.govtandfonline.com

Furthermore, the synthesis of thioalkyl derivatives of pyridine has demonstrated promising psychotropic properties, including anxiolytic and antidepressant effects. nih.gov Specifically, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have shown significant anxiolytic activity. nih.gov The creation of a library of diverse derivatives through methods like one-pot reactions can facilitate the discovery of compounds with specific biological targets. acs.org For example, novel 6-aryl-2-methylnicotinic acid hydrazides and their corresponding hydrazones have been synthesized and evaluated for their antiproliferative activity. researchgate.net

The exploration of different ester and amide derivatives is another promising avenue. For example, ethyl 2-methyl-6-phenylnicotinate has been used as an intermediate in the synthesis of novel isatin–nicotinohydrazide hybrids with antibacterial and antitubercular activities. nih.govtandfonline.comtandfonline.com The synthesis of fluorinated derivatives, such as methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates, has also been explored, highlighting the potential for creating compounds with unique physicochemical and biological properties. mdpi.com

Advanced Mechanistic Studies in Biological Systems

A deeper understanding of the mechanism of action of this compound and its derivatives is crucial for their development as therapeutic agents. Advanced mechanistic studies in biological systems can elucidate their molecular targets and signaling pathways.

The nicotinic acid moiety suggests a potential interaction with G protein-coupled receptors, similar to other nicotinic acid derivatives. smolecule.com Investigating these interactions can provide insights into the compound's pharmacological effects. Furthermore, the presence of a phenyl group can enhance lipophilicity, which may affect its absorption, distribution, and interaction with biological targets. cymitquimica.com

In vitro and in silico studies are valuable tools for these investigations. For example, molecular docking studies have been used to propose potential enzymatic targets, such as DprE1 for isatin-nicotinohydrazide hybrids in the context of tuberculosis. tandfonline.comtandfonline.com Similarly, docking studies have been employed to understand the binding interactions of phenoxyalkylamino-4-phenylnicotinates with acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. acs.org

Further research should focus on identifying the specific cellular and molecular targets of this compound derivatives. This can involve a range of techniques, including affinity chromatography, proteomics, and genetic screening, to pinpoint the proteins and pathways modulated by these compounds. Advanced analytical techniques like photoionization and photoelectron photoion coincidence spectroscopy can also be employed for detailed mechanistic studies in catalytic processes, which could be adapted to understand biological reactions. rsc.org

Development of this compound-based Therapeutics